5-Chloro-5'-deoxyuridine
Overview
Description
5-Chloro-5’-deoxyuridine: is a halogenated nucleoside analog of thymidine. It is a synthetic compound that incorporates a chlorine atom at the 5-position of the uridine molecule. This modification allows it to be used as a thymidine analog in various biochemical and molecular biology applications. The compound is known for its ability to be incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis, repair, and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5’-deoxyuridine typically involves the halogenation of 5’-deoxyuridine. One common method includes the reaction of 5’-deoxyuridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-5’-deoxyuridine may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atom.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions
Major Products:
Scientific Research Applications
Chemistry: 5-Chloro-5’-deoxyuridine is used as a chemical probe to study DNA synthesis and repair mechanisms. It is incorporated into DNA in place of thymidine, allowing researchers to track and analyze DNA replication and repair processes .
Biology: In cell biology, the compound is used to label proliferating cells. By incorporating into newly synthesized DNA, it helps in identifying and quantifying cell proliferation in various biological systems .
Medicine: It can be used to study the effects of DNA damage and repair in cancer cells, providing insights into the mechanisms of carcinogenesis and the development of new therapeutic strategies .
Industry: In the pharmaceutical industry, 5-Chloro-5’-deoxyuridine is used in the development of diagnostic assays and as a reference standard in quality control processes .
Mechanism of Action
5-Chloro-5’-deoxyuridine exerts its effects by being incorporated into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes. The presence of the chlorine atom can lead to mispairing during DNA replication, resulting in mutations and DNA damage. This property makes it a useful tool for studying the mechanisms of DNA damage and repair .
Molecular Targets and Pathways:
DNA Polymerases: The compound is recognized by DNA polymerases and incorporated into DNA.
DNA Repair Enzymes: It can be a substrate for various DNA repair enzymes, allowing the study of repair pathways.
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used for similar applications in DNA labeling and cell proliferation studies.
5-Iodo-2’-deoxyuridine (IdU): Similar to 5-Chloro-5’-deoxyuridine, but with an iodine atom instead of chlorine.
5-Fluoro-2’-deoxyuridine (FdU): A fluorinated analog used in cancer research and chemotherapy .
Uniqueness: 5-Chloro-5’-deoxyuridine is unique due to its specific halogenation with chlorine, which provides distinct chemical properties and reactivity compared to its brominated, iodinated, and fluorinated counterparts. Its incorporation into DNA and subsequent effects on DNA synthesis and repair make it a valuable tool in various research applications .
Properties
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDKOLSWBGKSZ-ZIYNGMLESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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